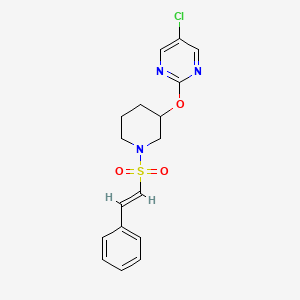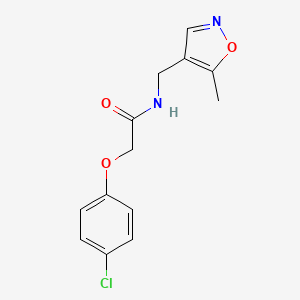![molecular formula C16H25ClN2O4 B2766178 3-(4-methoxyphenoxy)-N-[2-(4-morpholinyl)ethyl]propanamide hydrochloride CAS No. 1052417-18-1](/img/structure/B2766178.png)
3-(4-methoxyphenoxy)-N-[2-(4-morpholinyl)ethyl]propanamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-methoxyphenoxy)-N-[2-(4-morpholinyl)ethyl]propanamide hydrochloride is a chemical compound that has become increasingly important in scientific research. It is commonly referred to by its abbreviation, MPEP hydrochloride. MPEP hydrochloride is a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This receptor is involved in a variety of physiological and pathological processes, including learning and memory, anxiety, depression, and addiction. MPEP hydrochloride has been used extensively in preclinical research to investigate the role of mGluR5 in these processes.
Mécanisme D'action
MPEP hydrochloride is a selective antagonist of 3-(4-methoxyphenoxy)-N-[2-(4-morpholinyl)ethyl]propanamide hydrochloride. This receptor is a G protein-coupled receptor that is activated by glutamate, an excitatory neurotransmitter. Activation of this compound leads to the activation of various intracellular signaling pathways, including the phospholipase C (PLC)-protein kinase C (PKC) pathway and the extracellular signal-regulated kinase (ERK) pathway. MPEP hydrochloride binds to the allosteric site of this compound, preventing glutamate from binding to the receptor and inhibiting downstream signaling.
Biochemical and Physiological Effects:
MPEP hydrochloride has been shown to have a variety of biochemical and physiological effects, including:
1. Modulation of synaptic plasticity: MPEP hydrochloride has been shown to modulate long-term potentiation (LTP) and long-term depression (LTD), two forms of synaptic plasticity that are thought to underlie learning and memory.
2. Neuroprotection: MPEP hydrochloride has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease.
3. Anti-inflammatory effects: MPEP hydrochloride has been shown to reduce inflammation in animal models of traumatic brain injury and stroke.
Avantages Et Limitations Des Expériences En Laboratoire
MPEP hydrochloride has several advantages and limitations for lab experiments. Some of the advantages include:
1. Selectivity: MPEP hydrochloride is a selective antagonist of 3-(4-methoxyphenoxy)-N-[2-(4-morpholinyl)ethyl]propanamide hydrochloride, which allows for the investigation of the specific role of this receptor in various processes.
2. Potency: MPEP hydrochloride is a potent antagonist of this compound, which allows for the use of lower concentrations in experiments.
3. Availability: MPEP hydrochloride is commercially available, which makes it easy to obtain for lab experiments.
Some of the limitations of MPEP hydrochloride include:
1. Species differences: There are species differences in the pharmacology of this compound, which can affect the interpretation of results obtained in animal models.
2. Off-target effects: MPEP hydrochloride may have off-target effects on other receptors or signaling pathways, which can affect the interpretation of results.
3. Route of administration: MPEP hydrochloride is typically administered systemically, which can affect the distribution and metabolism of the compound.
Orientations Futures
There are several future directions for research involving MPEP hydrochloride. Some of these include:
1. Development of more selective antagonists of 3-(4-methoxyphenoxy)-N-[2-(4-morpholinyl)ethyl]propanamide hydrochloride: Although MPEP hydrochloride is a selective antagonist of this compound, there is still a need for more selective compounds that can distinguish between different subtypes of mGluRs.
2. Investigation of the role of this compound in other processes: While this compound has been extensively studied in the context of learning and memory, anxiety, depression, and addiction, there may be other physiological and pathological processes in which this receptor plays a role.
3. Development of novel therapeutic agents: MPEP hydrochloride has shown promise as a therapeutic agent for various neurological and psychiatric disorders. Further research is needed to develop more effective and specific compounds for these indications.
Méthodes De Synthèse
The synthesis of MPEP hydrochloride involves several steps. The starting material is 3-(4-methoxyphenoxy)propanoic acid, which is reacted with thionyl chloride to form the corresponding acid chloride. This intermediate is then treated with morpholine to form the morpholinyl ester. The final step involves reacting the morpholinyl ester with 2-(4-morpholinyl)ethylamine hydrochloride in the presence of a base to form MPEP hydrochloride.
Applications De Recherche Scientifique
MPEP hydrochloride has been used extensively in preclinical research to investigate the role of 3-(4-methoxyphenoxy)-N-[2-(4-morpholinyl)ethyl]propanamide hydrochloride in various physiological and pathological processes. Some of the areas of research include:
1. Learning and Memory: MPEP hydrochloride has been shown to improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury.
2. Anxiety and Depression: MPEP hydrochloride has been shown to reduce anxiety and depression-like behaviors in animal models.
3. Addiction: MPEP hydrochloride has been shown to reduce drug-seeking behavior in animal models of addiction, including cocaine, methamphetamine, and alcohol.
Propriétés
IUPAC Name |
3-(4-methoxyphenoxy)-N-(2-morpholin-4-ylethyl)propanamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4.ClH/c1-20-14-2-4-15(5-3-14)22-11-6-16(19)17-7-8-18-9-12-21-13-10-18;/h2-5H,6-13H2,1H3,(H,17,19);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMPZDQKHQNVRSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCC(=O)NCCN2CCOCC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]ethyl]but-2-ynamide](/img/structure/B2766095.png)
![(Z)-ethyl 2-((4-ethoxybenzoyl)imino)-3-(2-methoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2766096.png)
![1-[3-(4-Fluorophenyl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2766098.png)

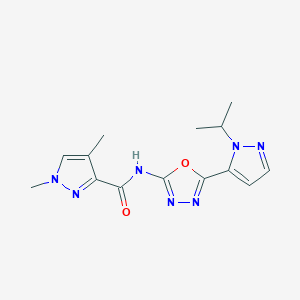
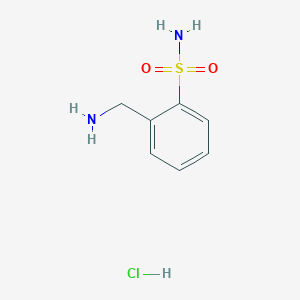
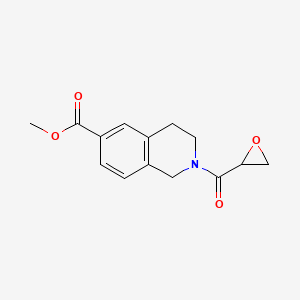

![5-ethyl-N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}thiophene-2-sulfonamide](/img/structure/B2766106.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-fluorobenzamido)benzofuran-2-carboxamide](/img/structure/B2766108.png)
